![molecular formula C13H15ClN2O2 B11954370 [(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)
[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene is an organic compound with the molecular formula C13H14ClNO2 It is a derivative of benzene, featuring a chloro group and a complex substituent containing a cyclohexylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexylideneamino intermediate: Cyclohexanone reacts with hydroxylamine to form cyclohexylideneamine.
Coupling with 4-chlorobenzoic acid: The cyclohexylideneamine intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or bases: For hydrolysis reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis products: Cyclohexylideneamine and 4-chlorobenzoic acid.
Scientific Research Applications
1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials science:
Pharmaceutical research: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-({[(cyclohexylamino)carbonyl]amino}sulfonyl)benzene: Similar structure but with a sulfonyl group instead of the oxycarbonyl group.
4-chlorobenzoic acid derivatives: Compounds with similar benzene ring structures and chloro substituents.
Properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(cyclohexylideneamino) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-6-8-11(9-7-10)15-13(17)18-16-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,15,17) |
InChI Key |
NABVEUOQWVJZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


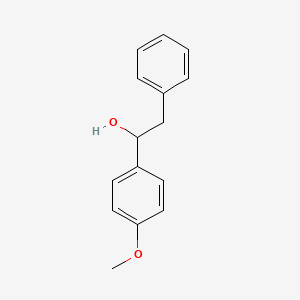
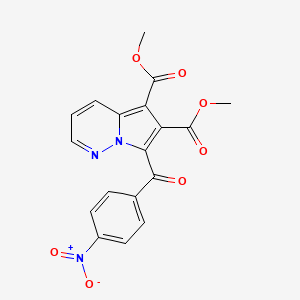
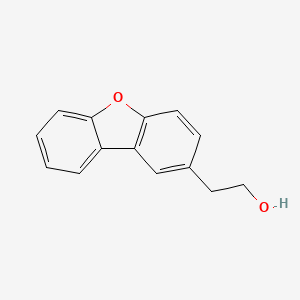

![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)


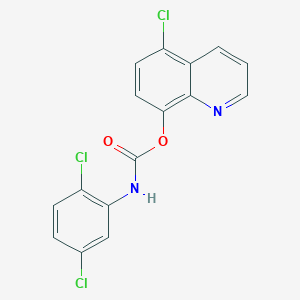
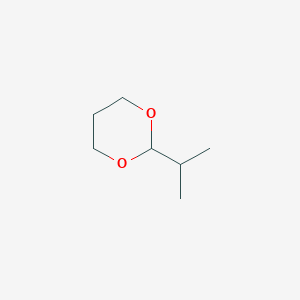


![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)


